An In-depth Technical Guide to 2-chloro-N-(2-furylmethyl)acetamide
An In-depth Technical Guide to 2-chloro-N-(2-furylmethyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-chloro-N-(2-furylmethyl)acetamide. As a member of the α-haloamide class of compounds, this molecule possesses a rich and versatile chemistry, making it a valuable intermediate in organic synthesis and a scaffold of interest for drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling and utilization of this compound. We will explore its physicochemical characteristics, detail established synthetic protocols, analyze its reactivity profile with various nucleophiles, and discuss its potential as a building block for biologically active molecules. All protocols and mechanistic claims are supported by authoritative sources to ensure scientific integrity.
Introduction: The Versatile Chemistry of α-Haloamides
α-Haloamides are a fascinating class of organic compounds characterized by a halogen atom positioned on the carbon alpha to an amide carbonyl group. This structural motif imparts a unique reactivity profile, making them powerful intermediates in a wide array of chemical transformations.[1] The framework of an α-haloamide is rich with chemically "touchable" atoms, allowing for reactions such as α-aminations, radical cyclizations, and various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1]
2-chloro-N-(2-furylmethyl)acetamide, the subject of this guide, incorporates the furan moiety, a common heterocycle in medicinal chemistry, alongside the reactive α-chloroamide functionality. This combination presents opportunities for the development of novel compounds with potential therapeutic applications. The amide bond itself is a cornerstone of biological systems and pharmaceuticals, with approximately one-quarter of all marketed drugs containing at least one amide bond.[2] Understanding the nuanced chemical properties of 2-chloro-N-(2-furylmethyl)acetamide is therefore crucial for unlocking its full potential in synthetic and medicinal chemistry.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This section summarizes the key computed and experimentally determined properties of 2-chloro-N-(2-furylmethyl)acetamide.
Structural and Molecular Data
| Property | Value | Reference |
| IUPAC Name | 2-chloro-N-(furan-2-ylmethyl)acetamide | [3] |
| Molecular Formula | C₇H₈ClNO₂ | [3] |
| Molecular Weight | 173.60 g/mol | [3] |
| CAS Number | 40914-13-4 | [3] |
| Canonical SMILES | C1=COC(=C1)CNC(=O)CCl | [3] |
| InChI Key | DRDCOQBVIBGWCZ-UHFFFAOYSA-N | [3] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 39-42°C | [4] |
| Boiling Point (Predicted) | 350.3±32.0 °C | [4] |
| Density (Predicted) | 1.250 g/cm³ | [4] |
| Topological Polar Surface Area | 42.2 Ų | [3] |
| XLogP3-AA (Lipophilicity) | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis of 2-chloro-N-(2-furylmethyl)acetamide
The synthesis of 2-chloro-N-(2-furylmethyl)acetamide is typically achieved through the acylation of furfurylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a common and efficient method for the formation of amide bonds.[5][6]
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine of furfurylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. The use of a non-nucleophilic base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General schematic for the synthesis of 2-chloro-N-(2-furylmethyl)acetamide.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-substituted chloroacetamides.[5][6][7]
Materials:
-
Furfurylamine
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (1.0 eq.) and the non-nucleophilic base (1.1-1.5 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.0-1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-chloro-N-(2-furylmethyl)acetamide.
Chemical Reactivity
The reactivity of 2-chloro-N-(2-furylmethyl)acetamide is dominated by the presence of the α-chloro group, which makes the α-carbon an electrophilic center susceptible to nucleophilic attack.[1][8]
Nucleophilic Substitution
The chlorine atom is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the α-position.[1][8]
-
With Oxygen Nucleophiles: Reaction with alkoxides or phenoxides can yield α-alkoxy or α-aryloxy amides.
-
With Nitrogen Nucleophiles: Amines can displace the chloride to form α-amino amides.
-
With Sulfur Nucleophiles: Thiolates readily react to produce α-thio amides.[8]
Caption: Nucleophilic substitution reactions of 2-chloro-N-(2-furylmethyl)acetamide.
Formation of Heterocycles
The reactivity of the α-chloroamide moiety can be harnessed for the synthesis of various heterocyclic systems, often through an initial nucleophilic substitution followed by an intramolecular cyclization.[8]
Metal-Catalyzed Cross-Coupling Reactions
In recent years, α-haloamides have been utilized in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to form α-aryl amides. This provides a powerful method for constructing complex molecular architectures.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-chloro-N-(2-furylmethyl)acetamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methylene protons adjacent to the nitrogen, the methylene protons alpha to the carbonyl and chlorine, and the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the furan ring, and the two methylene carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and the C-Cl stretching.[5]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
Applications in Drug Discovery and Development
The 2-chloro-N-(2-furylmethyl)acetamide scaffold holds significant potential in medicinal chemistry.
-
Intermediate for Bioactive Molecules: Its versatile reactivity allows it to serve as a key intermediate in the synthesis of more complex molecules with potential antimicrobial, antifungal, or other therapeutic activities.[5][8]
-
Covalent Inhibitors: The chloroacetamide moiety is a well-known "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in enzyme active sites.[9] This makes 2-chloro-N-(2-furylmethyl)acetamide a valuable building block for the design of targeted covalent inhibitors.[9]
Safety and Handling
2-chloro-N-(2-furylmethyl)acetamide is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Handle in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. A storage temperature of 2-8°C is recommended.[4]
Conclusion
2-chloro-N-(2-furylmethyl)acetamide is a versatile and reactive compound with significant potential in organic synthesis and drug discovery. Its rich chemistry, stemming from the α-haloamide functional group, allows for a wide range of transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. As research in medicinal chemistry continues to evolve, the strategic application of such building blocks will undoubtedly contribute to the development of novel therapeutics.
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